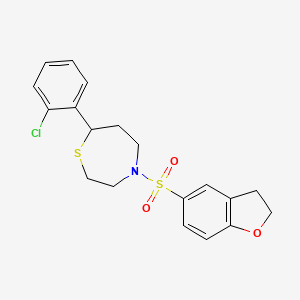

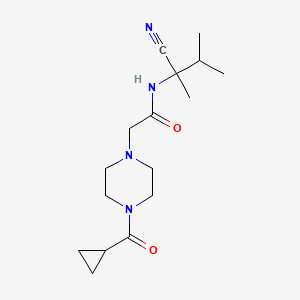

![molecular formula C27H25N3O5 B2609229 2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(3-methylphenyl)acetamide CAS No. 894560-79-3](/img/structure/B2609229.png)

2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(3-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The compounds were synthesized via a Schiff bases reduction route . The yellow oily product was dissolved in 1:1 dichloromethane:methanol (20 mL) and added in portion to sodium borohydride (0.7566 g, 0.02 mol) at room temperature and stirred for 20 h .Molecular Structure Analysis

The molecular structure of similar compounds has been reported . The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . The molecular structures of the compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported . Sodium borohydride, a powerful reducing agent, was used for the reduction of different functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 7-{[(4-methoxyphenyl)amino]methyl}-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one, have been reported . The compound has a molecular weight of 324.34 and is a solid .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interaction

Research on amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide has shown interesting spatial orientations that influence their molecular interactions. These compounds can exhibit tweezer-like geometry and form channel-like structures through weak interactions, which could be significant in the development of molecular recognition systems or new materials (Kalita & Baruah, 2010).

Antimalarial Activity

Derivatives related to quinoline, such as those synthesized from substituted phenyl analogues, have been studied for their antimalarial activity. These compounds have shown promising results against Plasmodium berghei in mice and offer potential as new antimalarial agents (Werbel et al., 1986).

Synthetic Methodologies

The synthesis of related compounds has provided valuable insights into chemical methodologies. For instance, 5H-benzoxazolo[3,2-a]quinolin-5-ones were synthesized through a simple method involving N-(2-hydroxyphenyl)anthranilic acid and acetic anhydride, contributing to the field of heterocyclic chemistry (Kim et al., 1974).

Ligand Design for Catalysis

Compounds with phosphino groups, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, have been used to create rhodium complexes for asymmetric hydrogenation, highlighting their application in catalysis and the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Aldose Reductase Inhibition

Quinoxalin-2(1H)-one derivatives have been explored for their potential to inhibit aldose reductase, an enzyme involved in diabetic complications. These studies have led to the development of multifunctional inhibitors with both potent enzyme inhibition and antioxidant activity, offering a dual approach to managing diabetic complications (Qin et al., 2015).

Safety and Hazards

The safety information for a similar compound, 7-{[(4-methoxyphenyl)amino]methyl}-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-6-one, includes hazard statements H302, H312, H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-17-4-3-5-21(10-17)29-26(31)15-30-23-13-25-24(34-16-35-25)12-18(23)11-19(27(30)32)14-28-20-6-8-22(33-2)9-7-20/h3-13,28H,14-16H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGXFTZASRWSEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

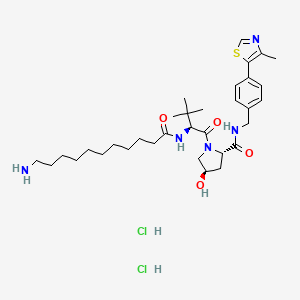

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2609150.png)

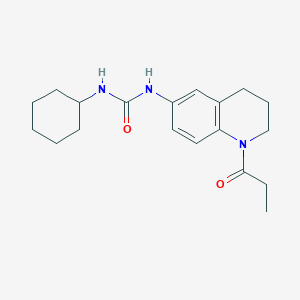

![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2609160.png)

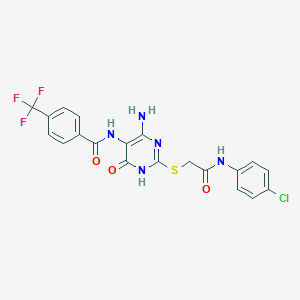

![N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide](/img/structure/B2609161.png)

![N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3-(dimethylamino)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}benzamide](/img/structure/B2609166.png)

![Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate](/img/structure/B2609168.png)